molecular formula C11H17N3O2 B4421954 1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4421954
M. Wt: 223.27 g/mol
InChI Key: XAJHYNRNMAKHDP-UHFFFAOYSA-N
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Description

1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound with a unique structure that includes a pyrazole ring and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with an appropriate oxolane derivative under specific conditions. The reaction may require the use of coupling agents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional purification steps may be implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may be used in the development of new drugs for the treatment of various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(oxolan-2-yl)methanamine: This compound shares the oxolane moiety with 1-METHYL-N-[1-(OXOLAN-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE but differs in the presence of the pyrazole ring.

    Ethyl 2-methyl-1,3-dioxolane-2-acetate: This compound contains a dioxolane ring, which is structurally similar to the oxolane moiety in this compound.

Uniqueness

This compound is unique due to its combination of a pyrazole ring and an oxolane moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-methyl-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-8(10-4-3-7-16-10)13-11(15)9-5-6-12-14(9)2/h5-6,8,10H,3-4,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJHYNRNMAKHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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